![molecular formula C17H16N4O4S B6527895 N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide CAS No. 1019100-97-0](/img/structure/B6527895.png)
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide
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Overview
Description
Scientific Research Applications
Oncology
This compound has been found to be efficacious in tumor cells experiencing glucose starvation . It inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells . This suggests its potential as an antitumor agent for the treatment of glucose-starved tumors .
Diabetes Mellitus Treatment
The compound’s structure suggests that it may have potential applications in the treatment of diabetes mellitus . However, more research is needed to confirm this application.
Anticancer Activity
The compound’s structure is similar to that of several natural products with a dibenzo[b,d]-furan moiety, which display remarkable anticancer activity . This suggests that it may also have potential anticancer properties.
Antimicrobial Activity
Compounds containing a dibenzo[b,d]furan fragment, similar to this compound, have been found to have antimicrobial properties . This suggests potential applications in combating microbial infections.
Antiallergic Agents
Compounds with a similar structure have been found to inhibit tumor necrosis factor (TNF-α) production and can be employed as antiallergic agents .
Antioxidant Activity
Compounds with a similar structure have been found to possess antioxidant activity . This suggests potential applications in combating oxidative stress-related diseases.
Mechanism of Action
Target of Action
The primary targets of N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide are currently unknown. The compound contains a 1,3-benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds exhibiting a broad spectrum of biological activity . Compounds containing a 1,3-benzodioxole moiety have been reported to possess sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and other activities .
Mode of Action
Based on the presence of the 1,3-benzodioxole moiety, it can be inferred that the compound may interact with various biological targets and induce a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. 1,3-benzodioxole compounds are known to regulate cytochrome p450-dependent drug oxidation, which is important in the process of eliminating drugs from the body .
properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-10-5-15(19-16(22)7-23-2)21(20-10)17-18-12(8-26-17)11-3-4-13-14(6-11)25-9-24-13/h3-6,8H,7,9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCAGUBYMISOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide |
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